ethyl 4-[(4Z)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylidene group, a pyrazolidinone ring, and a benzoate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps. One common method starts with the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 3,5-dioxopyrazolidine in the presence of a base to form the benzylidene intermediate. This intermediate is then esterified with ethyl benzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amino derivatives
Substitution: Amides, alcohol derivatives
Scientific Research Applications
Ethyl 4-[(4Z)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. Additionally, the benzylidene and pyrazolidinone moieties can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Similar in structure but lacks the pyrazolidinone ring and nitro group.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Shares the benzaldehyde moiety but does not have the ester or pyrazolidinone components.
4-Hydroxy-2-quinolones: Contains a similar aromatic structure but differs in the heterocyclic ring system.
Uniqueness
Ethyl 4-[(4Z)-4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to its combination of a benzylidene group, a pyrazolidinone ring, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O8/c1-3-31-20(27)11-4-6-13(7-5-11)22-19(26)15(18(25)21-22)9-12-8-14(23(28)29)10-16(30-2)17(12)24/h4-10,24H,3H2,1-2H3,(H,21,25)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKUKBKKLPETCS-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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